Cas no 19809-30-4 (Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate)
Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate
- 1H-Benzimidazole-1-aceticacid, methyl ester
- methyl 2-(benzimidazol-1-yl)acetate
- 1-benzimidazole-acetic acid,methyl ester
- 1-Benzimidazol-essigsaeuremethylester
- Benzimidazolyl-1-essigsaeuremethylester
- benzoimidazol-1-yl-acetic acid methyl ester
- methyl 1H-benzimidazol-1-ylacetate
- methyl ester of benzimidazolyl-1-acetic acid
- 1H-Benzimidazole-1-aceticacid,methylester(9CI)
- 1H-BENZIMIDAZOLE-1-ACETIC ACID, METHYL ESTER
- methyl 2-(1H-1,3-benzodiazol-1-yl)acetate
- Methyl (1H-benzimidazol-1-yl)acetate
- DTXSID70364242
- Benzoimidazol-1-yl-acetic acid, methyl ester
- SCHEMBL11577563
- MUUBHRHSOKNQCQ-UHFFFAOYSA-N
- AKOS002677170
- 19809-30-4
- methyl 2-(1h-benzimidazol-1-yl)acetate
- DTXCID60315288
-
- Inchi: 1S/C10H10N2O2/c1-14-10(13)6-12-7-11-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3
- InChI Key: MUUBHRHSOKNQCQ-UHFFFAOYSA-N
- SMILES: O(C)C(CN1C=NC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 190.07400
- Monoisotopic Mass: 190.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- PSA: 44.12000
- LogP: 1.20930
Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069005102-1g |
Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate |
19809-30-4 | 95% | 1g |
$678.24 | 2023-09-02 | |
| Chemenu | CM152863-1g |
methyl 2-(1H-benzo[d]imidazol-1-yl)acetate |
19809-30-4 | 95% | 1g |
$729 | 2021-06-09 | |
| Chemenu | CM152863-1g |
methyl 2-(1H-benzo[d]imidazol-1-yl)acetate |
19809-30-4 | 95% | 1g |
$*** | 2023-03-31 |
Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate
Recent Advances in the Study of Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate (CAS: 19809-30-4)
Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate (CAS: 19809-30-4) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation. This research brief synthesizes the latest findings on the synthesis, biological activity, and applications of this compound, providing a comprehensive overview for researchers and industry professionals.
The compound's structural features, including the benzimidazole core and ester functionality, make it an attractive candidate for the design of small-molecule inhibitors. Recent work has demonstrated its efficacy in targeting key enzymes and receptors involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful modification of Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate to enhance its binding affinity for histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study's findings suggest that derivatives of this compound could serve as potent HDAC inhibitors with improved selectivity profiles.
In addition to its anticancer potential, Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate has been investigated for its antimicrobial properties. A recent preprint on bioRxiv detailed the synthesis of novel analogs with enhanced activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed computational docking studies to optimize the compound's interactions with bacterial efflux pumps, a common mechanism of antibiotic resistance. These results underscore the compound's versatility and its potential to address pressing global health challenges.
From a synthetic chemistry perspective, advancements in the efficient production of Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate have been reported. A 2024 publication in Organic Process Research & Development described a scalable, green chemistry approach that reduces the reliance on hazardous reagents and minimizes waste generation. This methodological improvement is particularly relevant for industrial applications, where cost-effectiveness and environmental considerations are paramount.
Looking ahead, the future research directions for Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate appear promising. Ongoing clinical trials are evaluating its derivatives as potential treatments for neurodegenerative disorders, leveraging the compound's ability to cross the blood-brain barrier. Furthermore, collaborations between academic institutions and pharmaceutical companies are exploring its use in combination therapies, which could enhance treatment efficacy while mitigating drug resistance. As the body of evidence grows, Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate is poised to play an increasingly important role in the development of next-generation therapeutics.
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